Cas no 2172598-18-2 (ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate)

Ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its pyrrolidine core and aromatic amine functionality. The compound's structural features, including the ester group and amino-substituted phenyl ring, make it a useful building block for pharmaceuticals and agrochemicals. Its reactivity allows for further derivatization, enabling the synthesis of more complex molecules. The presence of both amine and ester moieties provides multiple sites for selective modifications, enhancing its utility in medicinal chemistry. This compound is typically handled under controlled conditions due to its sensitivity, ensuring stability and purity for research applications. Its balanced polarity also contributes to favorable solubility in common organic solvents.
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate structure
2172598-18-2 structure
商品名:ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate
CAS番号:2172598-18-2
MF:C13H18N2O2
メガワット:234.294223308563
CID:6276551
PubChem ID:165846183

ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate
    • EN300-1453976
    • 2172598-18-2
    • インチ: 1S/C13H18N2O2/c1-2-17-13(16)12-8-15-7-11(12)9-4-3-5-10(14)6-9/h3-6,11-12,15H,2,7-8,14H2,1H3
    • InChIKey: VYMACDLAMYSHDV-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(C1CNCC1C1C=CC=C(C=1)N)=O

計算された属性

  • せいみつぶんしりょう: 234.136827821g/mol
  • どういたいしつりょう: 234.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 64.4Ų

ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1453976-2500mg
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate
2172598-18-2
2500mg
$1428.0 2023-09-29
Enamine
EN300-1453976-10000mg
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate
2172598-18-2
10000mg
$3131.0 2023-09-29
Enamine
EN300-1453976-0.1g
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate
2172598-18-2
0.1g
$640.0 2023-06-06
Enamine
EN300-1453976-0.5g
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate
2172598-18-2
0.5g
$699.0 2023-06-06
Enamine
EN300-1453976-2.5g
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate
2172598-18-2
2.5g
$1428.0 2023-06-06
Enamine
EN300-1453976-100mg
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate
2172598-18-2
100mg
$640.0 2023-09-29
Enamine
EN300-1453976-5000mg
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate
2172598-18-2
5000mg
$2110.0 2023-09-29
Enamine
EN300-1453976-1000mg
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate
2172598-18-2
1000mg
$728.0 2023-09-29
Enamine
EN300-1453976-500mg
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate
2172598-18-2
500mg
$699.0 2023-09-29
Enamine
EN300-1453976-1.0g
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate
2172598-18-2
1g
$728.0 2023-06-06

ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate 関連文献

ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylateに関する追加情報

Ethyl 4-(3-Aminophenyl)pyrrolidine-3-Carboxylate: A Comprehensive Overview

Ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate, with the CAS number 2172598-18-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a pyrrolidine ring, a five-membered cyclic secondary amine, substituted with an ethyl carboxylate group at the 3-position and a 3-aminophenyl group at the 4-position. This combination of functional groups makes it a versatile building block for various chemical transformations and biological studies.

Recent studies have highlighted the importance of pyrrolidine derivatives in medicinal chemistry, particularly in the design of bioactive molecules. Ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate has been explored for its potential as a precursor in the synthesis of complex heterocyclic compounds. Its structure allows for easy modification at both the carboxylic acid and amine functionalities, enabling chemists to tailor its properties for specific applications. For instance, the ethyl ester group can be readily hydrolyzed to yield the corresponding carboxylic acid, which may exhibit enhanced bioavailability in certain drug delivery systems.

The 3-aminophenyl substituent introduces additional complexity to the molecule, offering opportunities for further functionalization. This group can undergo various reactions, such as nucleophilic substitution or condensation reactions, to incorporate additional bioactive moieties. Recent research has focused on leveraging this substituent to create hybrid molecules with dual pharmacological activities, potentially targeting multiple disease pathways simultaneously.

From a synthetic perspective, ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate can be prepared via a variety of routes. One common approach involves the cyclization of amino alcohols or related precursors under specific reaction conditions. The choice of synthetic method depends on factors such as scalability, cost-effectiveness, and the desired purity of the final product. Advances in catalytic methods and green chemistry have also influenced the development of more sustainable synthesis pathways for this compound.

In terms of applications, ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate has shown promise in several areas. Its ability to act as a chiral auxiliary in asymmetric synthesis has been explored, making it a valuable tool for constructing enantioselective compounds. Additionally, its role as an intermediate in the synthesis of peptide mimetics and other bioactive agents has been documented in recent literature.

Recent studies have also investigated the biological activity of this compound and its derivatives. In vitro assays have revealed potential anti-inflammatory and antioxidant properties, suggesting its utility in treating conditions associated with oxidative stress and inflammation. Furthermore, preliminary pharmacokinetic studies indicate that ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate exhibits favorable absorption profiles, making it a candidate for further preclinical testing.

The versatility of ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate lies in its ability to serve as both a building block and a functional molecule. Its modular structure allows chemists to explore diverse chemical spaces while maintaining control over key physicochemical properties. As research into this compound continues, it is anticipated that new insights into its synthetic potential and biological activity will emerge.

In conclusion, ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate represents an intriguing compound with multifaceted applications in organic synthesis and drug discovery. Its unique combination of functional groups positions it as a valuable tool for chemists seeking to design innovative molecular architectures with tailored functionalities.

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